molecular formula C13H8F5N3O4 B12671576 (S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine CAS No. 187235-30-9

(S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Cat. No.: B12671576
CAS No.: 187235-30-9
M. Wt: 365.21 g/mol
InChI Key: XNHUGUJDSLLGIS-YFKPBYRVSA-N
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Description

(S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structural features, including a nitro group, a pentafluorophenylmethoxy moiety, and an imidazo-oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multicomponent reactions and cyclization processes. One common synthetic route includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one, leading to the formation of imidazo-oxazine derivatives . Another approach involves the use of α,β-unsaturated imines and acetylenedicarboxylates, which undergo (4+2) annulation with arylaldehyde dipolarophiles .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to achieve high yields and purity. Green synthesis approaches, such as visible light-promoted catalyst-free reactions, are being explored to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

    Substitution: The pentafluorophenylmethoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and toluene are frequently used .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can introduce various functional groups onto the pentafluorophenylmethoxy moiety .

Scientific Research Applications

(S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its combination of a nitro group, a pentafluorophenylmethoxy moiety, and an imidazo-oxazine ring system. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

187235-30-9

Molecular Formula

C13H8F5N3O4

Molecular Weight

365.21 g/mol

IUPAC Name

(6S)-2-nitro-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C13H8F5N3O4/c14-8-6(9(15)11(17)12(18)10(8)16)4-24-5-1-20-2-7(21(22)23)19-13(20)25-3-5/h2,5H,1,3-4H2/t5-/m0/s1

InChI Key

XNHUGUJDSLLGIS-YFKPBYRVSA-N

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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